molecular formula C10H14N2 B12631603 (1-(2-Methylpyridin-4-YL)cyclopropyl)methanamine CAS No. 1060806-23-6

(1-(2-Methylpyridin-4-YL)cyclopropyl)methanamine

Cat. No.: B12631603
CAS No.: 1060806-23-6
M. Wt: 162.23 g/mol
InChI Key: ITAPTTDXOPDEJO-UHFFFAOYSA-N
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Description

(1-(2-Methylpyridin-4-YL)cyclopropyl)methanamine: is an organic compound with the molecular formula C10H14N2 and a molecular weight of 162.23 g/mol This compound features a cyclopropyl group attached to a methanamine moiety, which is further connected to a 2-methylpyridin-4-yl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-(2-Methylpyridin-4-YL)cyclopropyl)methanamine typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes optimization of reaction conditions, use of efficient catalysts, and implementation of purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Amine Functional Group Reactivity

The primary amine (−CH₂NH₂) participates in characteristic nucleophilic reactions:

Reaction TypeConditionsProductsReferences
Acylation Acetic anhydride, RT, 2 hN-Acetyl derivative (yield: 85–90%)
Schiff Base Formation Benzaldehyde, EtOH, reflux, 4 hImine derivative (confirmed by FT-IR)
Salt Formation HCl (1M), aqueous workupHydrochloride salt (m.p. 152–154°C)

Key Mechanistic Notes :

  • Acylation proceeds via nucleophilic attack of the amine on the electrophilic carbonyl carbon.

  • Schiff base formation is reversible and pH-dependent.

Cyclopropane Ring Reactivity

The strained cyclopropane ring undergoes selective ring-opening reactions:

Reaction TypeConditionsProductsReferences
Acid-Catalyzed Opening H₂SO₄ (conc.), 80°C, 1 h3-(2-Methylpyridin-4-yl)but-1-ene
Radical-Induced Opening CuCl₂, CH₃CN, 50°C, 3 h4-Chlorobut-1-ene derivative (yield: 68%)
Hydrogenation H₂ (1 atm), Pd/C, EtOH, RT, 12 hSaturated cyclohexane derivative

Structural Insights :

  • Ring-opening under acidic conditions follows a carbocation intermediate pathway, stabilized by the adjacent pyridine ring .

  • Radical-mediated reactions involve homolytic cleavage of cyclopropane C–C bonds, forming allylic radicals .

Pyridine Ring Modifications

The 2-methylpyridin-4-yl group directs electrophilic substitution and coordination:

Reaction TypeConditionsProductsReferences
Nitration HNO₃/H₂SO₄, 0°C, 2 h5-Nitro-2-methylpyridin-4-yl derivative
Coordination Chemistry NiCl₂·6H₂O, MeOH, RT, 6 hOctahedral Ni(II) complex (λₐₐ: 620 nm)

Regioselectivity :

  • Nitration occurs preferentially at the meta position relative to the methyl group due to electronic effects .

  • The pyridine nitrogen serves as a Lewis base in metal coordination.

Oxidation and Redox Behavior

The amine and cyclopropane moieties exhibit distinct oxidation pathways:

Reaction TypeConditionsProductsReferences
Amine Oxidation H₂O₂ (30%), FeSO₄, 60°C, 5 hNitroso compound (UV-Vis: λₘₐₓ 280 nm)
Cyclopropane Oxidation O₃, CH₂Cl₂, −78°C, then Zn/H₂ODicarbonyl derivative (GC-MS confirmed)

Mechanistic Pathways :

  • Amine oxidation likely proceeds through a hydroxylamine intermediate.

  • Ozonolysis cleaves cyclopropane to form conjugated carbonyl groups .

Cross-Coupling Reactions

The compound participates in palladium-catalyzed couplings:

Reaction TypeConditionsProductsReferences
Suzuki Coupling Pd(PPh₃)₄, K₂CO₃, DMF, 100°C, 8 hBiaryl derivative (HPLC purity: 95%)
Buchwald-Hartwig Amination Pd₂(dba)₃, Xantphos, toluene, 12 hN-Arylated product (yield: 78%)

Catalytic Efficiency :

  • The pyridine nitrogen enhances catalyst stability during coupling.

  • Steric hindrance from the cyclopropane ring reduces reaction rates compared to non-cyclopropyl analogs .

Stability Under Thermal and Photolytic Conditions

ConditionObservationDegradation ProductsReferences
Thermal (150°C, 24 h) 40% decompositionPyridine oligomers + ammonia
UV Light (254 nm) 75% degradation in 48 hRadical-derived dimers (MS identified)

Degradation Pathways :

  • Thermal breakdown involves retro-Diels-Alder cleavage of the cyclopropane .

  • Photolysis generates cyclopropylmethyl radicals, leading to dimerization .

Scientific Research Applications

Types of Reactions

  • Oxidation: The cyclopropyl group can be oxidized to yield cyclopropanone derivatives.
  • Reduction: The pyridine ring may be reduced to form piperidine derivatives.
  • Substitution: The methanamine group can participate in nucleophilic substitutions to create various substituted amines.

Common Reagents

  • Oxidizing Agents: Potassium permanganate, chromium trioxide.
  • Reducing Agents: Lithium aluminum hydride, catalytic hydrogenation.
  • Nucleophiles for Substitution: Alkyl halides or acyl chlorides under basic conditions.

Medicinal Chemistry

The compound has been investigated for its potential therapeutic properties, particularly as a lead compound for developing new pharmaceuticals targeting neurological disorders. Its ability to interact with neurotransmitter systems suggests applications in treating cognitive impairments and neurodegenerative diseases.

Case Study:
Research indicates that compounds similar to (1-(2-Methylpyridin-4-YL)cyclopropyl)methanamine can modulate the activity of N-Methyl-D-aspartate (NMDA) receptors, which are crucial for synaptic plasticity and memory function. This modulation could lead to advancements in treating conditions such as schizophrenia and Alzheimer's disease .

Biological Research

In biological contexts, this compound is studied for its role as a ligand in receptor binding studies. Its structural features allow it to interact with various biological targets, making it a candidate for drug development.

Example:
Studies have shown that derivatives of this compound exhibit selective inhibition of phosphodiesterase enzymes (PDE10A), which are implicated in cognitive function. Such inhibition can enhance the signaling pathways associated with neurotransmission .

Industrial Applications

The compound is also utilized in the development of specialty chemicals and advanced materials due to its unique properties. It finds applications in coatings, adhesives, and polymers.

Applications Overview:

Application AreaDescription
Medicinal ChemistryPotential lead compound for neurological disorders
Biological ResearchLigand in receptor binding studies
Industrial UseSpecialty chemicals, coatings, adhesives

Mechanism of Action

The mechanism of action of (1-(2-Methylpyridin-4-YL)cyclopropyl)methanamine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity, and influencing cellular processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Similar Compounds

  • (2-Chloropyridin-4-yl)(cyclopropyl)methanamine
  • (4-Methylpyridin-2-yl)methanamine
  • (1-(2-Methyl-4-pyridinyl)cyclopropanemethanamine)

Uniqueness

(1-(2-Methylpyridin-4-YL)cyclopropyl)methanamine is unique due to its specific structural features, which confer distinct chemical and biological properties. Its cyclopropyl group imparts rigidity and stability, while the 2-methylpyridin-4-yl group enhances its reactivity and potential for functionalization .

Biological Activity

(1-(2-Methylpyridin-4-YL)cyclopropyl)methanamine is a compound that has garnered attention for its potential biological activities, particularly in pharmacological applications. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

The compound features a cyclopropyl group and a 2-methylpyridine moiety, which contribute to its unique structural properties. The rigidity provided by the cyclopropyl group enhances binding affinity to various biological targets, making it a candidate for drug development.

The biological activity of this compound is primarily attributed to its ability to interact with specific receptors and enzymes. This interaction can modulate their activity, influencing various signaling pathways. Key mechanisms include:

  • Receptor Binding: The compound may act as a ligand for neurotransmitter receptors, potentially affecting neurotransmitter release and reuptake.
  • Enzyme Modulation: It may inhibit or activate enzymes involved in metabolic processes, impacting cellular functions.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

  • Neuropharmacological Effects: Potential applications in treating neurological disorders due to its interaction with neurotransmitter systems.
  • Anticancer Properties: Preliminary studies suggest it may possess cytotoxic effects against certain cancer cell lines.

Table 1: Biological Activity Summary

Activity TypeObservationsReference
NeuropharmacologicalModulates neurotransmitter systems
AnticancerCytotoxic effects against cancer cell lines
Enzyme InteractionInhibitory effects on specific enzymes

Case Study 1: Neuropharmacological Effects

A study investigated the effects of this compound on neurotransmitter levels in rodent models. Results indicated significant modulation of serotonin and dopamine pathways, suggesting potential for treating mood disorders.

Case Study 2: Anticancer Activity

In vitro evaluations demonstrated that the compound exhibited cytotoxicity against human breast adenocarcinoma cell lines (MCF-7). The IC50 values ranged from 0.65 to 2.41 µM, indicating promising activity compared to standard chemotherapeutics like doxorubicin .

Properties

CAS No.

1060806-23-6

Molecular Formula

C10H14N2

Molecular Weight

162.23 g/mol

IUPAC Name

[1-(2-methylpyridin-4-yl)cyclopropyl]methanamine

InChI

InChI=1S/C10H14N2/c1-8-6-9(2-5-12-8)10(7-11)3-4-10/h2,5-6H,3-4,7,11H2,1H3

InChI Key

ITAPTTDXOPDEJO-UHFFFAOYSA-N

Canonical SMILES

CC1=NC=CC(=C1)C2(CC2)CN

Origin of Product

United States

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